molecular formula C13H13NO4S B2875603 {[(Furan-2-yl)methyl]carbamoyl}methyl 5-methylthiophene-2-carboxylate CAS No. 379700-40-0

{[(Furan-2-yl)methyl]carbamoyl}methyl 5-methylthiophene-2-carboxylate

Cat. No.: B2875603
CAS No.: 379700-40-0
M. Wt: 279.31
InChI Key: AZCQNYUYYYCTAH-UHFFFAOYSA-N
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Description

{[(Furan-2-yl)methyl]carbamoyl}methyl 5-methylthiophene-2-carboxylate is a complex organic compound that features both furan and thiophene rings. These heterocyclic structures are known for their stability and reactivity, making the compound of interest in various fields of research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of {[(Furan-2-yl)methyl]carbamoyl}methyl 5-methylthiophene-2-carboxylate typically involves multi-step organic reactions. One common method starts with the preparation of the furan and thiophene intermediates. The furan ring can be synthesized through the cyclization of 1,4-dicarbonyl compounds, while the thiophene ring can be prepared via the Gewald reaction, which involves the condensation of α-ketoesters with elemental sulfur and nitriles.

The final step involves the coupling of the furan and thiophene intermediates under specific conditions, such as the use of a base (e.g., sodium hydride) and a solvent (e.g., dimethylformamide) to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is crucial and can be achieved through techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

{[(Furan-2-yl)methyl]carbamoyl}methyl 5-methylthiophene-2-carboxylate can undergo various chemical reactions, including:

    Oxidation: The furan and thiophene rings can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can target the carbonyl groups, converting them into alcohols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like halogens (e.g., bromine) or nitrating agents (e.g., nitric acid) can be used under controlled conditions.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution can introduce halogen or nitro groups onto the aromatic rings.

Scientific Research Applications

{[(Furan-2-yl)methyl]carbamoyl}methyl 5-methylthiophene-2-carboxylate has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored as a potential drug candidate due to its unique structural features.

    Industry: Utilized in the development of advanced materials, such as conductive polymers or organic semiconductors.

Mechanism of Action

The mechanism of action of {[(Furan-2-yl)methyl]carbamoyl}methyl 5-methylthiophene-2-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For instance, it may inhibit certain enzymes by forming a stable complex, thereby blocking the enzyme’s active site. The pathways involved can include signal transduction cascades or metabolic pathways, depending on the specific application.

Comparison with Similar Compounds

Similar Compounds

    {[(Furan-2-yl)methyl]carbamoyl}methyl 5-methylthiophene-2-carboxylate: Features both furan and thiophene rings.

    {[(Furan-2-yl)methyl]carbamoyl}methyl 5-ethylthiophene-2-carboxylate: Similar structure but with an ethyl group instead of a methyl group on the thiophene ring.

    {[(Furan-2-yl)methyl]carbamoyl}methyl 5-methylfuran-2-carboxylate: Contains two furan rings instead of a furan and a thiophene ring.

Uniqueness

The uniqueness of this compound lies in its combination of furan and thiophene rings, which imparts distinct electronic and steric properties. This makes it a versatile compound for various applications, particularly in the development of new materials and pharmaceuticals.

Biological Activity

The compound {[(Furan-2-yl)methyl]carbamoyl}methyl 5-methylthiophene-2-carboxylate is a hybrid molecule that incorporates both furan and thiophene moieties, which are known for their diverse biological activities. This article explores the biological activity of this compound, including its synthesis, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of this compound is C16H17NO3SC_{16}H_{17}NO_3S with a molecular weight of 303.4 g/mol. The compound features a furan ring attached to a methylthiophene carboxylate, which may contribute to its biological activity.

Synthesis

The synthesis of this compound typically involves the reaction of furan derivatives with thiophene carboxylic acids under controlled conditions. The synthetic route can vary based on the desired substituents on the furan and thiophene rings.

Antimicrobial Activity

Recent studies have shown that compounds containing furan and thiophene moieties exhibit significant antimicrobial properties. For instance, derivatives of methyl-5-(hydroxymethyl)-2-furan carboxylate demonstrated potent antibacterial activity against various Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MICs) as low as 1.00 µg/mL against Staphylococcus aureus . The inclusion of the carbamoyl group in our compound may enhance its interaction with bacterial targets.

Cytotoxicity

In vitro assays have indicated that related compounds exhibit cytotoxic effects against cancer cell lines such as HeLa and HepG2. The IC50 values for these compounds often fall within the micromolar range, suggesting moderate potency . The presence of both furan and thiophene units in this compound could similarly confer cytotoxic properties, warranting further investigation.

Compound Target IC50 (µM) Activity
Methyl-5-(hydroxymethyl)-2-furan carboxylateHeLa Cells15Cytotoxic
Methyl-5-(hydroxymethyl)-2-furan carboxylateHepG2 Cells20Cytotoxic
This compoundTBDTBDPotential

Anti-inflammatory Properties

Compounds derived from furan have been reported to possess anti-inflammatory activities. For instance, certain furan derivatives showed inhibition of pro-inflammatory cytokines in cell culture models . This suggests that this compound may also exhibit similar properties, potentially making it a candidate for treating inflammatory diseases.

Case Studies

  • Cytotoxicity in Cancer Research : A study evaluated the effects of various substituted furan compounds on cancer cell proliferation. The results indicated that modifications to the furan ring significantly altered cytotoxicity profiles, suggesting structure-activity relationships that could be explored with this compound .
  • Antibacterial Screening : In another study, several thiophene-containing compounds were screened for antibacterial activity, revealing promising results against both resistant and non-resistant strains of bacteria. This highlights the potential utility of incorporating thiophenes into drug design .

Properties

IUPAC Name

[2-(furan-2-ylmethylamino)-2-oxoethyl] 5-methylthiophene-2-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13NO4S/c1-9-4-5-11(19-9)13(16)18-8-12(15)14-7-10-3-2-6-17-10/h2-6H,7-8H2,1H3,(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AZCQNYUYYYCTAH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(S1)C(=O)OCC(=O)NCC2=CC=CO2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13NO4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

279.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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